molecular formula C8H10N6O B1476142 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2098079-74-2

1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B1476142
CAS No.: 2098079-74-2
M. Wt: 206.21 g/mol
InChI Key: IQWOTNMHXRLPLV-UHFFFAOYSA-N
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Description

1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H10N6O and its molecular weight is 206.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heteroaryl Ethanamines

A series of novel (S)-1-(heteroaryl)ethanamines, including derivatives with pyrazole, were synthesized from (S)-Boc-alanine. These compounds were obtained through cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, such as amidines and α-aminoazoles, followed by acidolytic removal of the Boc group. The structural elucidation of these compounds was performed using NMR techniques, highlighting their potential as intermediates in pharmaceutical synthesis (Svete et al., 2015).

Anti-inflammatory, Analgesic, and Anticonvulsant Activities

A study explored the synthesis of novel benzofuran derivatives, starting from naturally occurring visnagin, to evaluate their anti-inflammatory, analgesic, and anticonvulsant activities. This research demonstrates the chemical versatility of pyrazole derivatives and their potential in medicinal chemistry for developing new therapeutic agents (El-Sawy et al., 2014).

Structural and Hirshfeld Surface Analysis

The structural characterization and Hirshfeld surface analysis of a pyrazoline compound, related to the chemical class of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, were conducted. This study provides insights into the molecular interactions and crystal packing of such compounds, which is crucial for the development of materials with specific physical properties (Delgado et al., 2020).

Physicochemical Studies

Physicochemical properties of 1,2-bisazolylethanes, synthesized from azoles and halogenated ethanes, were reported. This research underlines the importance of structural modifications in altering the physicochemical characteristics of molecules, which could be pivotal in designing compounds with desired physical and chemical properties (Torres et al., 1988).

Antimicrobial and Insecticidal Evaluation

Several studies have synthesized and evaluated the antimicrobial and insecticidal activities of pyrazole-based compounds, highlighting their significance in developing new pesticides and antimicrobial agents. These compounds exhibit a range of biological activities, demonstrating the potential of this compound derivatives in contributing to the fields of agriculture and infectious disease treatment (Halim et al., 2020).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c9-12-11-7-4-13(5-7)8(15)6-14-3-1-2-10-14/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWOTNMHXRLPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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